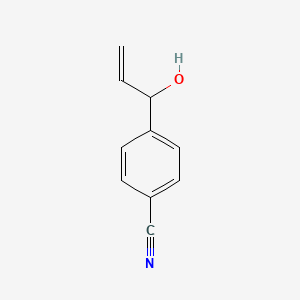
1-(4-Cyanophenyl)-2-propen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyanophenyl)-2-propen-1-ol is an organic compound characterized by the presence of a cyanophenyl group attached to a propenol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-2-propen-1-ol typically involves the reaction of 4-cyanobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of 4-cyanobenzaldehyde, followed by a dehydration step to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Cyanophenyl)-2-propen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products:
- Oxidation of the hydroxyl group yields 4-cyanocinnamaldehyde or 4-cyanocinnamic acid.
- Reduction of the cyanophenyl group yields 4-aminophenylpropenol.
- Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
1-(4-Cyanophenyl)-2-propen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(4-Cyanophenyl)-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Cyanophenylpropanol: Similar structure but lacks the double bond in the propenol moiety.
4-Cyanophenylacetylene: Contains a triple bond instead of the double bond in the propenol moiety.
4-Cyanophenylmethanol: Contains a single bond in the side chain instead of the double bond
Uniqueness: 1-(4-Cyanophenyl)-2-propen-1-ol is unique due to the presence of both a cyanophenyl group and a propenol moiety, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
90923-70-9 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
4-(1-hydroxyprop-2-enyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h2-6,10,12H,1H2 |
Clé InChI |
IIBPXHXDBISNSC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


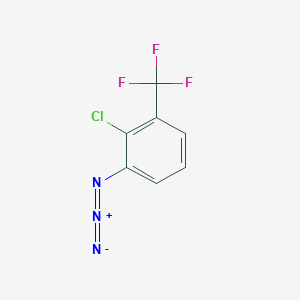
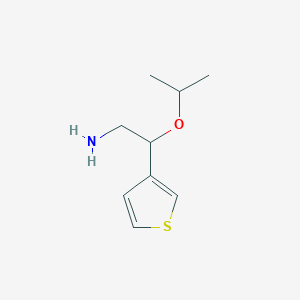
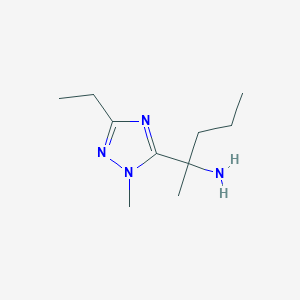
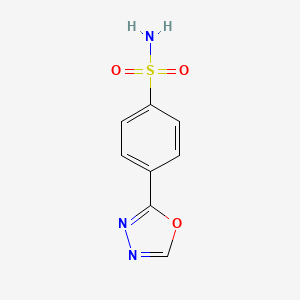
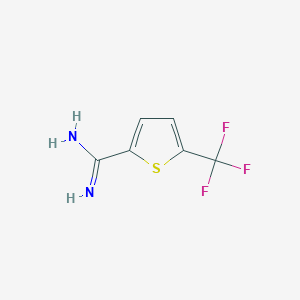
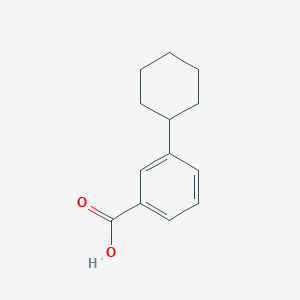


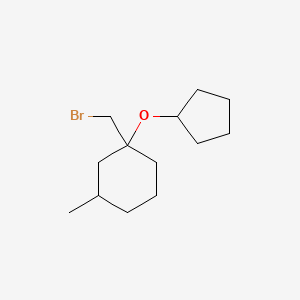
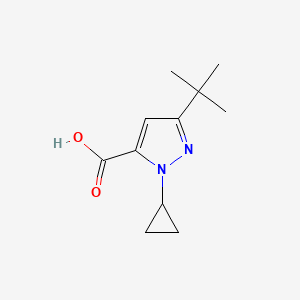
![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)


![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)
